molecular formula C25H24ClN3O B3608144 N-2-adamantyl-6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide

N-2-adamantyl-6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide

Cat. No. B3608144
M. Wt: 417.9 g/mol
InChI Key: TWCQELOXIJRJIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-adamantyl-6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide, also known as AC-262,536, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). SARMs are compounds that selectively bind to androgen receptors, which are responsible for mediating the effects of testosterone in the body. AC-262,536 is one of the most potent and selective SARMs known to date, with a high affinity for androgen receptors and a low affinity for other receptors.

Mechanism of Action

N-2-adamantyl-6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide works by selectively binding to androgen receptors in the body, which are located in various tissues, including muscle, bone, and the brain. When this compound binds to these receptors, it activates a signaling pathway that leads to an increase in protein synthesis, which is necessary for muscle growth and repair. This compound also has an anabolic effect on bone tissue, which can help prevent osteoporosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. In one study, rats treated with this compound exhibited an increase in muscle mass and strength, as well as a decrease in body fat. This compound has also been shown to increase bone mineral density and prevent bone loss in animal models of osteoporosis. In addition, this compound has been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-2-adamantyl-6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide is its high selectivity for androgen receptors, which reduces the risk of unwanted side effects. This compound is also relatively easy to synthesize and has a long half-life, which makes it suitable for use in animal studies. However, this compound has not yet been tested in humans, and its long-term safety and efficacy are not yet known.

Future Directions

There are several potential future directions for research on N-2-adamantyl-6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide. One area of interest is its potential use as a treatment for muscle wasting and other conditions associated with loss of muscle mass. Another area of interest is its potential use in enhancing athletic performance, although more research is needed to determine its safety and efficacy in this context. Additionally, further research is needed to determine the long-term safety and efficacy of this compound in humans, as well as its potential use in the treatment of neurodegenerative diseases.

Scientific Research Applications

N-2-adamantyl-6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide has been extensively studied for its potential use as a treatment for various conditions, including muscle wasting, osteoporosis, and hypogonadism. Its selective binding to androgen receptors makes it a promising alternative to testosterone replacement therapy, which can have unwanted side effects. This compound has also been studied for its potential use in enhancing athletic performance, as it has been shown to increase muscle mass and strength in animal models.

properties

IUPAC Name

N-(2-adamantyl)-6-chloro-2-pyridin-3-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3O/c26-19-3-4-22-20(11-19)21(12-23(28-22)16-2-1-5-27-13-16)25(30)29-24-17-7-14-6-15(9-17)10-18(24)8-14/h1-5,11-15,17-18,24H,6-10H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCQELOXIJRJIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)C4=CC(=NC5=C4C=C(C=C5)Cl)C6=CN=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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